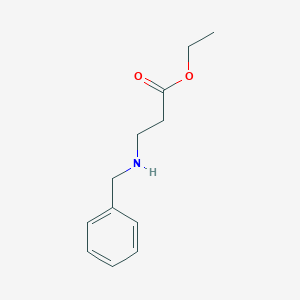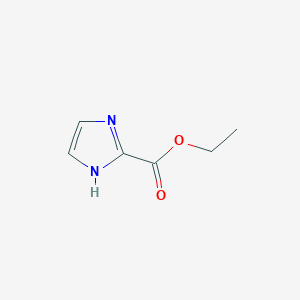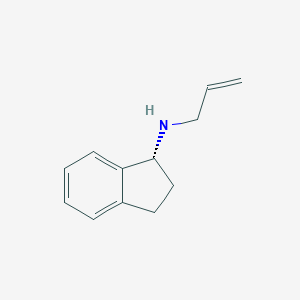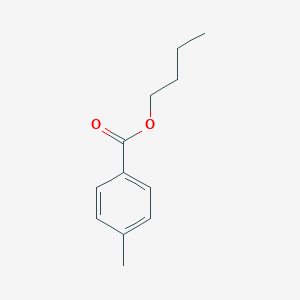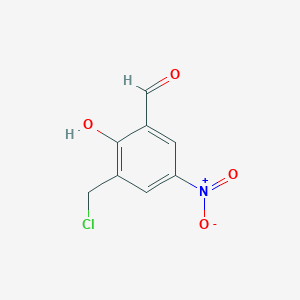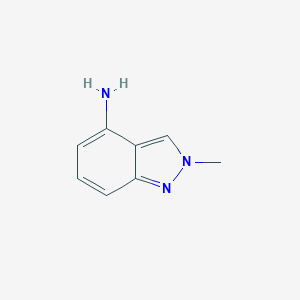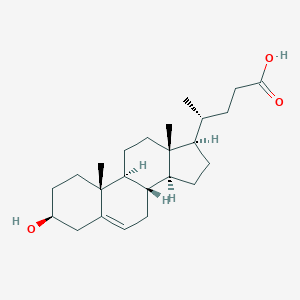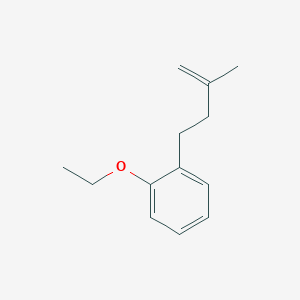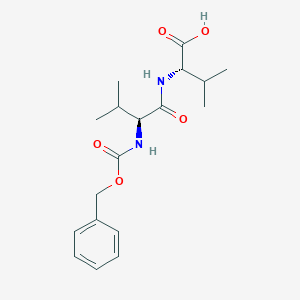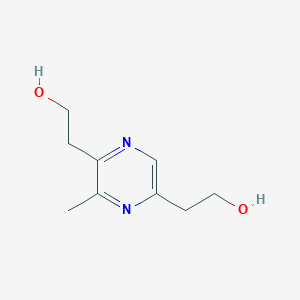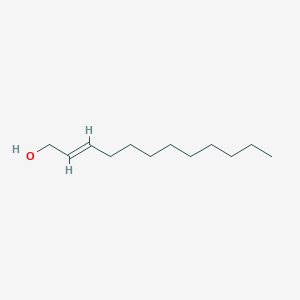
trans-2-Dodecen-1-ol
Descripción general
Descripción
Trans-2-Dodecen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario en la Síntesis de Compuestos Bioactivos
“trans-2-Dodecen-1-ol” se utiliza como intermediario en la síntesis de compuestos bioactivos . Uno de estos compuestos es (4E, 8E)-Sphingadienine-C18-1-phosphate , el cual es un análogo de (4E, 14Z)-Sphingadienine-C18 . Esta base esfingóide de cerebroside de pepino de mar puede tener actividad citotóxica contra las células cancerosas de colon humano . Esto sugiere que “this compound” podría desempeñar un papel crucial en el desarrollo de nuevos tratamientos contra el cáncer.
Reactivo Bioquímico
“this compound” también se utiliza como reactivo bioquímico . Puede utilizarse como biomaterial o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Esto implica que “this compound” podría utilizarse en una variedad de campos de investigación, incluida la biología molecular, la bioquímica y la biología celular.
Safety and Hazards
It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Trans-2-Dodecen-1-ol, also known as trans-2-Dodecenol, is a biochemical reagent . It is primarily used as an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate , which is an analogue of (4E, 14Z)-Sphingadienine-C18 . These compounds are sphingoid bases of sea cucumber cerebroside .
Mode of Action
As an intermediate in the synthesis of sphingadienine analogues, it likely interacts with the enzymes and substrates involved in this biochemical pathway .
Biochemical Pathways
This compound is involved in the synthesis of sphingadienine analogues . Sphingadienine is a type of sphingoid base, a fundamental building block of sphingolipids. Sphingolipids are essential components of cell membranes and have various biological functions, including signal transmission and cell recognition .
Result of Action
The sphingadienine analogues synthesized from this compound may have cytotoxic activity against human colon cancer cells . This suggests that this compound could potentially be used in the development of new anticancer drugs .
Análisis Bioquímico
Biochemical Properties
Trans-2-Dodecen-1-ol plays a significant role in biochemical reactions. It is an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate, an analogue of a sphingoid base of sea cucumber cerebroside
Cellular Effects
It is known to have cytotoxic activity against human colon cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(E)-dodec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYPOCSLBIUHY-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017500 | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-37-5 | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dodecen-1-ol, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-2-Dodecen-1-ol and where is it found?
A1: this compound, also known as trans-2-Dodecenol, is an unsaturated fatty alcohol. It is a natural compound found in various sources, including plant essential oils and certain mushrooms. For example, it has been identified in the sclerotia extracts of the King Tuber mushroom (Pleurotus tuber-regium). []
Q2: What are the potential applications of this compound?
A2: While research on this compound is ongoing, some studies suggest potential applications based on its presence in organisms with known bioactivity:
- Attractant for Beneficial Insects: Research indicates that this compound could act as an attractant for Cyrtorhinus lividipennis, a predator of rice planthoppers, potentially aiding in pest control in rice cultivation. [, ]
- Medicinal Properties: The King Tuber mushroom, which contains this compound, is traditionally used to treat various health conditions. While further research is needed to confirm specific links, this suggests potential medicinal properties of the compound. []
Q3: How is this compound metabolized by microorganisms?
A3: Studies using Penicillium chrysogenum show that this fungus can metabolize trans-2-Dodecenal, an aldehyde related to this compound. The metabolic process involves the conversion of trans-2-Dodecenal to trans-2-Dodecenol and further to trans-3-Dodecenoic acid. [] This suggests potential metabolic pathways for this compound in microorganisms.
Q4: Are there analytical methods to detect and quantify this compound?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in various matrices. [, ] This method allows for accurate detection and quantification even in complex mixtures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
